molecular formula C7H11NO B067304 1-Ethyl-3-methylidenepyrrolidin-2-one CAS No. 183443-58-5

1-Ethyl-3-methylidenepyrrolidin-2-one

Cat. No.: B067304
CAS No.: 183443-58-5
M. Wt: 125.17 g/mol
InChI Key: VZPULCFQAMRUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidinone, 1-ethyl-3-methylene- is a heterocyclic organic compound with the molecular formula C7H11NO It is a derivative of pyrrolidinone, featuring an ethyl group and a methylene group attached to the nitrogen and carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-ethyl-3-methylene- can be achieved through several methodsThe reaction typically requires heating and may involve catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Pyrrolidinone, 1-ethyl-3-methylene- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-ethyl-3-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methylene group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols

Scientific Research Applications

2-Pyrrolidinone, 1-ethyl-3-methylene- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-ethyl-3-methylene- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, its derivatives may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidinone, 1-ethyl-3-methylene- is unique due to the presence of both an ethyl and a methylene group, which confer distinct chemical and biological properties. This structural variation allows for different reactivity and interaction with biological targets compared to its methyl-substituted counterparts.

Properties

CAS No.

183443-58-5

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-ethyl-3-methylidenepyrrolidin-2-one

InChI

InChI=1S/C7H11NO/c1-3-8-5-4-6(2)7(8)9/h2-5H2,1H3

InChI Key

VZPULCFQAMRUMH-UHFFFAOYSA-N

SMILES

CCN1CCC(=C)C1=O

Canonical SMILES

CCN1CCC(=C)C1=O

Synonyms

2-Pyrrolidinone,1-ethyl-3-methylene-(9CI)

Origin of Product

United States

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